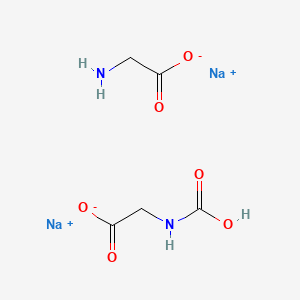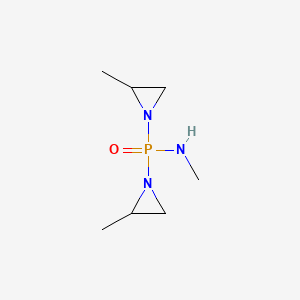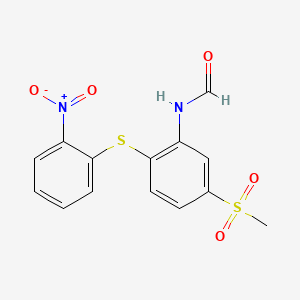
N-(5-(Methylsulphonyl)-2-((2-nitrophenyl)thio)phenyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.
Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level is achieved without causing unwanted side reactions.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene involves large-scale nitration processes with stringent control over reaction conditions to ensure safety and product purity. The process includes:
Mixing: Toluene is mixed with nitric acid and sulfuric acid in controlled proportions.
Nitration: The mixture is subjected to controlled temperature conditions to facilitate the nitration reactions.
Purification: The crude 2,4,6-trinitrotoluene is purified through washing and recrystallization to remove impurities and by-products.
化学反応の分析
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Reduction: It can be reduced to form different amines.
Oxidation: It can be oxidized to form various oxidation products.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include iron and hydrochloric acid.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
Reduction: Amines such as 2,4,6-triaminotoluene.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Products with different functional groups replacing the nitro groups.
科学的研究の応用
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a standard explosive for studying detonation properties and reaction mechanisms.
Biology: Research on its environmental impact and biodegradation by microorganisms.
Medicine: Investigations into its potential use in targeted drug delivery systems.
Industry: Used in demolition and mining activities due to its explosive properties.
作用機序
The mechanism of action of 2,4,6-trinitrotoluene involves its ability to undergo rapid decomposition upon initiation, releasing a large amount of energy. The molecular targets and pathways include:
Decomposition: The nitro groups decompose to form nitrogen gas, carbon dioxide, and water.
Energy Release: The rapid decomposition releases energy in the form of heat and shock waves.
類似化合物との比較
2,4,6-trinitrotoluene can be compared with other similar compounds such as:
2,4-dinitrotoluene: Less explosive but used as an intermediate in the production of 2,4,6-trinitrotoluene.
2,4,6-trinitrophenol (picric acid): Similar explosive properties but more sensitive to shock and friction.
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): More powerful explosive with different chemical structure and properties.
The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosive power, making it a preferred choice for various applications.
特性
CAS番号 |
93778-18-8 |
|---|---|
分子式 |
C14H12N2O5S2 |
分子量 |
352.4 g/mol |
IUPAC名 |
N-[5-methylsulfonyl-2-(2-nitrophenyl)sulfanylphenyl]formamide |
InChI |
InChI=1S/C14H12N2O5S2/c1-23(20,21)10-6-7-13(11(8-10)15-9-17)22-14-5-3-2-4-12(14)16(18)19/h2-9H,1H3,(H,15,17) |
InChIキー |
YTQRRMOEFNDDTC-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



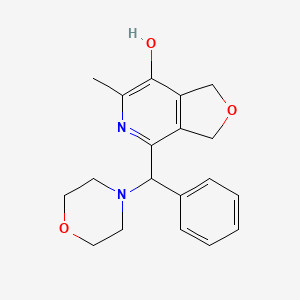
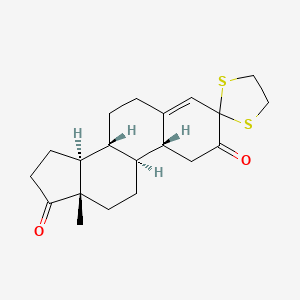
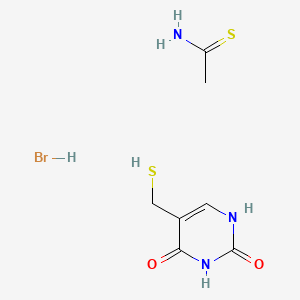


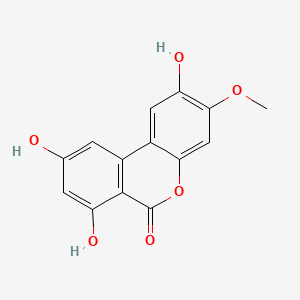
![1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate](/img/structure/B12683604.png)

